
(S)-3-Fluoro-5-(pyrrolidin-2-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-Fluoro-5-(pyrrolidin-2-yl)benzonitrile is a compound that features a pyrrolidine ring, a fluorine atom, and a benzonitrile group. The presence of these functional groups makes it a molecule of interest in various fields of scientific research, particularly in medicinal chemistry due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Fluoro-5-(pyrrolidin-2-yl)benzonitrile typically involves the construction of the pyrrolidine ring followed by the introduction of the fluorine and benzonitrile groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine ring. The fluorine atom can be introduced via electrophilic fluorination, and the benzonitrile group can be added through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. This often includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-Fluoro-5-(pyrrolidin-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups.
Applications De Recherche Scientifique
(S)-3-Fluoro-5-(pyrrolidin-2-yl)benzonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Research explores its potential as a therapeutic agent due to its biological activity.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S)-3-Fluoro-5-(pyrrolidin-2-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the fluorine atom can enhance binding affinity and selectivity, while the benzonitrile group may contribute to the compound’s overall stability and reactivity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure.
Fluorinated benzonitriles: Compounds such as 4-fluorobenzonitrile and 2-fluorobenzonitrile have similar fluorine and benzonitrile groups.
Uniqueness
(S)-3-Fluoro-5-(pyrrolidin-2-yl)benzonitrile is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H11FN2 |
|---|---|
Poids moléculaire |
190.22 g/mol |
Nom IUPAC |
3-fluoro-5-[(2S)-pyrrolidin-2-yl]benzonitrile |
InChI |
InChI=1S/C11H11FN2/c12-10-5-8(7-13)4-9(6-10)11-2-1-3-14-11/h4-6,11,14H,1-3H2/t11-/m0/s1 |
Clé InChI |
SUHUMHAECGCMOK-NSHDSACASA-N |
SMILES isomérique |
C1C[C@H](NC1)C2=CC(=CC(=C2)C#N)F |
SMILES canonique |
C1CC(NC1)C2=CC(=CC(=C2)C#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



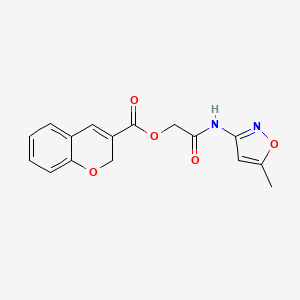
![Benzo[c]isothiazole-5-carboxylic acid](/img/structure/B12944483.png)

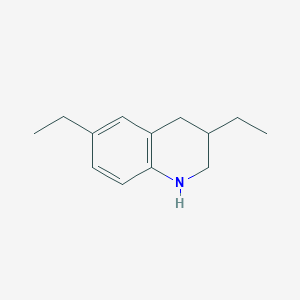

![1-[2-(Diethylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12944491.png)

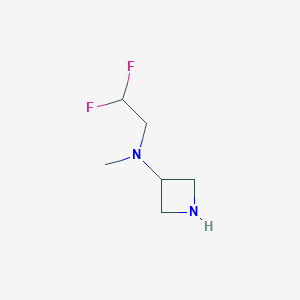
![2'H,5'H-Spiro[8-azabicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione](/img/structure/B12944510.png)

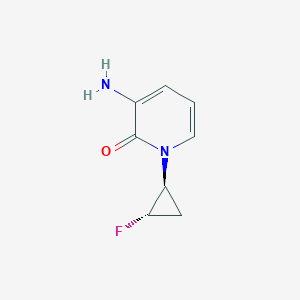
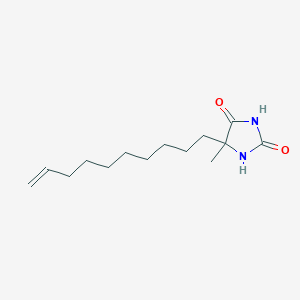
![2'H,5'H-Spiro[8-azabicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione](/img/structure/B12944550.png)
